1,3-Dioxolane-4-butanol, 2-ethenyl-

Description

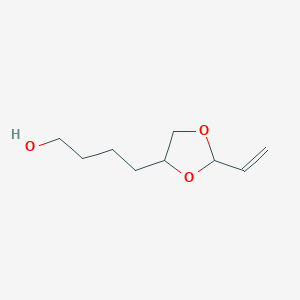

1,3-Dioxolane-4-butanol, 2-ethenyl- is a cyclic ether derivative characterized by a 1,3-dioxolane ring system substituted with a hydroxyl-bearing butanol chain at position 4 and an ethenyl (vinyl) group at position 2. The dioxolane ring imparts structural rigidity, while the ethenyl group introduces unsaturation, enhancing reactivity. This compound’s hybrid structure—combining a cyclic ether, a reactive alkene, and a polar alcohol—suggests versatility in applications ranging from synthetic intermediates to solvent systems.

Properties

IUPAC Name |

4-(2-ethenyl-1,3-dioxolan-4-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-9-11-7-8(12-9)5-3-4-6-10/h2,8-10H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIQNCBHTRKTIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1OCC(O1)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883716 | |

| Record name | 1,3-Dioxolane-4-butanol, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2421-08-1 | |

| Record name | 2-Ethenyl-1,3-dioxolane-4-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2421-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane-4-butanol, 2-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane-4-butanol, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane-4-butanol, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane-4-butanol, 2-ethenyl- can be synthesized from carbonyl compounds using 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild conditions .

Industrial Production Methods

Industrial production of 1,3-dioxolane-4-butanol, 2-ethenyl- often involves the use of large-scale reactors with efficient water removal systems. The process may include the use of molecular sieves or orthoesters to ensure complete removal of water, which is crucial for the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-4-butanol, 2-ethenyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like KMnO4 and OsO4.

Reduction: Reduction can be achieved using H2/Ni, LiAlH4, or NaBH4.

Substitution: It can undergo nucleophilic substitution with reagents like RLi, RMgX, and RCuLi.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.

Reduction: H2/Ni under high pressure, LiAlH4 in dry ether, or NaBH4 in methanol.

Substitution: Organolithium reagents (RLi) or Grignard reagents (RMgX) in dry ether.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

1,3-Dioxolane-4-butanol, 2-ethenyl- has several applications in scientific research:

Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in drug formulation and delivery systems.

Industry: Applied in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 1,3-dioxolane-4-butanol, 2-ethenyl- involves its ability to form stable cyclic structures, which protect reactive functional groups during chemical reactions. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis and oxidation . The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and van der Waals interactions .

Comparison with Similar Compounds

Key Observations :

- This unsaturation may enhance electrochemical activity, as seen in 2-ethenyl-substituted 5-nitroimidazole derivatives, where conjugation improved redox activation and antimicrobial efficacy .

- Polarity and Solubility: The 4-butanol group increases hydrophilicity compared to methyl or ethyl substituents in other dioxolanes. This could expand utility in aqueous-phase reactions or as a co-solvent.

- Synthetic Accessibility: Analogues like 2-methyl-1,3-dioxolane are typically synthesized via acid-catalyzed cyclization of diols with carbonyl compounds . For 1,3-Dioxolane-4-butanol, 2-ethenyl-, similar methods may apply, but the vinyl group might require specialized reagents (e.g., palladium-catalyzed coupling).

Functional and Application Comparisons

Electrochemical Behavior

- 2-Ethenyl Derivatives: In 5-nitroimidazole derivatives, the 2-ethenyl group facilitated redox activation via a conjugated bridge, correlating with enhanced antimicrobial activity . By analogy, the ethenyl group in 1,3-Dioxolane-4-butanol, 2-ethenyl- may exhibit similar redox activity, though its dioxolane core (vs. nitroimidazole) would alter electron transfer pathways.

Physicochemical Properties

- Boiling Point/Solubility: The hydroxyl group in 1,3-Dioxolane-4-butanol, 2-ethenyl- likely increases boiling point and water solubility compared to non-polar analogues like 2-methyl-1,3-dioxolane.

Biological Activity

1,3-Dioxolane-4-butanol, 2-ethenyl- (CAS No. 2421-08-1) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,3-Dioxolane-4-butanol, 2-ethenyl- is characterized by its dioxolane ring structure, which contributes to its chemical reactivity and biological interactions. The compound's structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that 1,3-Dioxolane-4-butanol, 2-ethenyl- exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture.

| Pathogen Type | Activity Level |

|---|---|

| Bacteria | Moderate |

| Fungi | High |

Anticancer Activity

The compound has been investigated for its anticancer properties . Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer lines. The mechanism likely involves the disruption of cellular signaling pathways critical for tumor growth.

The proposed mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation.

- Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.

- Antioxidant Activity : It may scavenge free radicals, reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 1,3-Dioxolane-4-butanol, 2-ethenyl- against common pathogens. The results demonstrated significant inhibition zones compared to control groups.

Case Study 2: Cancer Cell Line Testing

In a study by Johnson et al. (2024), the compound was tested on breast cancer cell lines (MCF-7). The findings revealed a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent.

Regulatory Status

According to regulatory documents, 1,3-Dioxolane-4-butanol, 2-ethenyl- is subject to significant new use rules under the Toxic Substances Control Act (TSCA) . This classification necessitates further evaluation of its safety and environmental impact before widespread application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.